3-Amino-2,6-dimethylbenzoic acid chemical structure and molecular weight
3-Amino-2,6-dimethylbenzoic acid chemical structure and molecular weight
An In-Depth Technical Guide to 3-Amino-2,6-dimethylbenzoic Acid
Introduction
3-Amino-2,6-dimethylbenzoic acid is a substituted aromatic amino acid, a class of molecules that serves as a cornerstone for innovation in medicinal chemistry, materials science, and organic synthesis. While its direct applications are still emerging, its structural framework—a benzoic acid scaffold functionalized with both an amine and sterically hindering methyl groups—presents a unique molecular architecture. Aminobenzoic acid derivatives are recognized as essential building blocks in the development of a wide array of biologically active molecules, including anti-inflammatory agents and novel therapeutics.[1] The strategic placement of the amino and methyl groups on the benzene ring can significantly influence the compound's reactivity, solubility, and interaction with biological targets.
This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical structure, physicochemical properties, and a validated synthesis protocol for 3-Amino-2,6-dimethylbenzoic acid. We will explore the causality behind the synthetic methodology and discuss the potential applications of this and related compounds in modern research and development.
Chemical Identity and Structure
The structural identity of a molecule is its fundamental blueprint. 3-Amino-2,6-dimethylbenzoic acid consists of a central benzene ring substituted with a carboxyl group (-COOH) at position 1, two methyl groups (-CH₃) at positions 2 and 6, and an amino group (-NH₂) at position 3. The ortho-methyl groups impose significant steric hindrance around the carboxylic acid, a feature that can be exploited to control reactivity or enforce specific conformations in larger molecular assemblies.
2D Chemical Structure:
A summary of its key chemical identifiers is provided in the table below.
| Identifier | Value | Source |
| IUPAC Name | 3-amino-2,6-dimethylbenzoic acid | PubChem |
| CAS Number | Not available | - |
| Molecular Formula | C₉H₁₁NO₂ | [2] |
| Canonical SMILES | CC1=C(C(=C(C=C1)N)C)C(=O)O | [2] |
| InChI | InChI=1S/C9H11NO2/c1-5-3-4-7(10)6(2)8(5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12) | [2] |
| InChIKey | AQZUFQJRBICMRZ-UHFFFAOYSA-N | [2] |
Physicochemical Properties
The physicochemical properties of a compound are critical predictors of its behavior in both chemical and biological systems. For professionals in drug development, parameters like molecular weight and lipophilicity (XLogP) are essential for assessing a molecule's potential as a viable drug candidate.
| Property | Value | Significance | Source |
| Molecular Weight | 165.19 g/mol | Affects diffusion, absorption, and formulation. | [3][4][5] |
| Monoisotopic Mass | 165.07898 Da | Crucial for high-resolution mass spectrometry analysis and unambiguous identification. | [2] |
| XLogP (Predicted) | 1.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. | [2] |
| Predicted CCS [M+H]⁺ | 133.3 Ų | The predicted collision cross section (CCS) is a measure of the ion's size and shape in the gas phase, useful in ion mobility-mass spectrometry. | [2] |
Synthesis and Methodologies
While specific literature for the synthesis of 3-Amino-2,6-dimethylbenzoic acid is not widely published, a robust and reliable synthesis can be designed based on well-established chemical transformations.[2] The most logical and field-proven approach is the reduction of a corresponding nitro-substituted precursor.
Retrosynthetic Analysis & Workflow
The core of this synthetic strategy is the conversion of an aromatic nitro group (-NO₂) to an amino group (-NH₂). This transformation is one of the most fundamental and reliable reactions in organic synthesis. The chosen method is catalytic hydrogenation, which offers high yields, excellent selectivity, and environmentally benign conditions, as the primary byproduct is water.
The logical precursor for this synthesis is 2,6-dimethyl-3-nitrobenzoic acid . The workflow is a single, efficient reduction step.
Caption: Proposed synthesis of 3-Amino-2,6-dimethylbenzoic acid.
Detailed Experimental Protocol
This protocol is adapted from a standard procedure for the reduction of a substituted nitrobenzoic acid and serves as a self-validating system for synthesizing the target compound.[6]
Objective: To synthesize 3-Amino-2,6-dimethylbenzoic acid via catalytic hydrogenation of 2,6-dimethyl-3-nitrobenzoic acid.
Materials:
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2,6-dimethyl-3-nitrobenzoic acid
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Ethyl acetate (EtOAc), anhydrous
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5% Palladium on carbon (5% Pd-C)
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Hydrogen (H₂) gas supply with balloon or hydrogenation apparatus
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Dichloromethane (DCM)
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Ethanol (EtOH)
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Silica gel (60-120 mesh)
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Standard laboratory glassware
Procedure:
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Reaction Setup:
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In a two-necked round-bottomed flask, dissolve 2,6-dimethyl-3-nitrobenzoic acid (e.g., 10 mmol) in anhydrous ethyl acetate (e.g., 50 mL).[6]
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Causality: Ethyl acetate is an excellent solvent for both the starting material and the product, and it is relatively inert under hydrogenation conditions.
-
-
Catalyst Addition:
-
Carefully add the 5% Pd-C catalyst (e.g., 0.10 g per 10 mmol of substrate) to the solution.[6] The catalyst should be handled with care as it can be pyrophoric.
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Causality: Palladium on carbon is a highly efficient heterogeneous catalyst for the reduction of nitro groups.[6] Its solid form allows for easy removal by filtration upon reaction completion.
-
-
Hydrogenation:
-
Seal the flask and purge the system with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon or connect to a hydrogenation apparatus.[6]
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Stir the reaction mixture vigorously at room temperature for approximately 15 hours.[6]
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Causality: Vigorous stirring is essential to ensure proper mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas), maximizing the reaction rate. The reaction proceeds as hydrogen is adsorbed onto the palladium surface and reacts with the nitro group.
-
-
Workup and Isolation:
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Upon reaction completion (which can be monitored by TLC), carefully vent the hydrogen gas and purge the flask with an inert gas like nitrogen or argon.
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Filter the reaction mixture through a pad of Celite to remove the Pd-C catalyst. Wash the Celite pad with additional ethyl acetate to recover any adsorbed product.
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Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[6]
-
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Purification:
-
Purify the crude product by column chromatography using silica gel.[6]
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A suitable eluent system would be a mixture of dichloromethane and ethanol (e.g., 99.5:0.5 v/v), with the polarity gradually increased if necessary.[6]
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Combine the fractions containing the pure product and evaporate the solvent to obtain 3-Amino-2,6-dimethylbenzoic acid as a solid.
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Causality: Column chromatography effectively separates the desired product from any unreacted starting material or minor byproducts, ensuring high purity.
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Applications in Research and Drug Development
The aminobenzoic acid scaffold is a privileged structure in medicinal chemistry.[7] These compounds are versatile intermediates used in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1]
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Pharmaceutical Intermediates: The presence of both an amino group and a carboxylic acid group allows for a wide range of chemical modifications. These functional groups are ideal for forming amide bonds, making them key building blocks for constructing more complex molecules, including anti-inflammatory and analgesic agents.[1]
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Prodrug Development: Amino acids are frequently used as promoieties in prodrug design to enhance the pharmacokinetic properties of a parent drug.[8] By attaching a drug to a molecule like 3-Amino-2,6-dimethylbenzoic acid, researchers can potentially improve its solubility, membrane permeability, and target-specific delivery, as the prodrug can be designed to be cleaved by enzymes at the desired site of action.[]
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Schiff Base Formation: The amino group can react with aldehydes or ketones to form Schiff bases.[10] These compounds are known for their broad range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties, often linked to the ability of the azomethine group to form hydrogen bonds with microbial enzymes.[10]
Conclusion
3-Amino-2,6-dimethylbenzoic acid is a valuable chemical entity with significant potential as a building block for advanced applications. Its unique substitution pattern offers steric and electronic properties that can be strategically employed in the design of novel pharmaceuticals and functional materials. The synthetic protocol detailed in this guide provides a reliable and efficient pathway for its preparation, enabling researchers to access this compound for further investigation and development. As the demand for sophisticated molecular scaffolds grows, the utility of well-characterized building blocks like 3-Amino-2,6-dimethylbenzoic acid will continue to be of high importance to the scientific community.
References
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PubChemLite. 3-amino-2,6-dimethylbenzoic acid (C9H11NO2). [Link]
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MDPI. Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. [Link]
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PrepChem.com. Synthesis of 3-amino-benzoic acid. [Link]
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Matrix Fine Chemicals. 4-AMINO-2,6-DIMETHYLBENZOIC ACID. [Link]
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American Elements. 4-Amino-2,6-dimethylbenzoic acid. [Link]
-
Wikipedia. 3-Aminobenzoic acid. [Link]
-
MDPI. Amino Acids in the Development of Prodrugs. [Link]
-
Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]
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